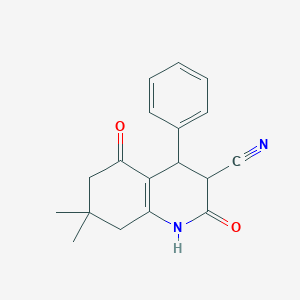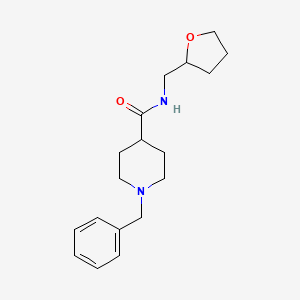
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride to form benzylpiperidine. This intermediate is then reacted with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethyl group. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, piperidine derivatives are known to inhibit cholinesterase enzymes by binding to their active sites, which can be beneficial in treating neurological disorders . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-benzylpiperidine: Lacks the oxolan-2-ylmethyl and carboxamide groups, making it less complex and potentially less active in certain biological assays.
N-(oxolan-2-ylmethyl)piperidine-4-carboxamide: Lacks the benzyl group, which may affect its binding affinity and selectivity for specific targets.
Piperidine-4-carboxamide: Lacks both the benzyl and oxolan-2-ylmethyl groups, making it a simpler molecule with potentially different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can enhance its binding properties and biological activities compared to simpler piperidine derivatives .
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O2/c21-18(19-13-17-7-4-12-22-17)16-8-10-20(11-9-16)14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21) |
InChI Key |
NYUKVIIHSXTKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


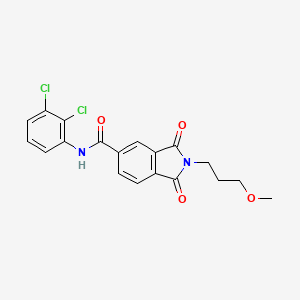
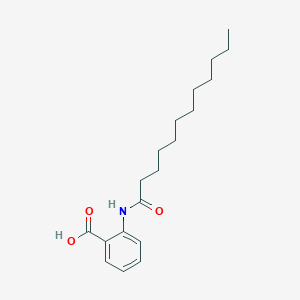
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)
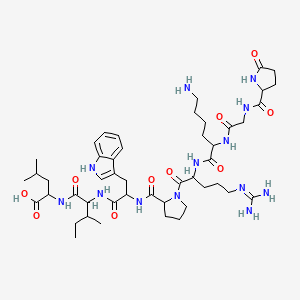
![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
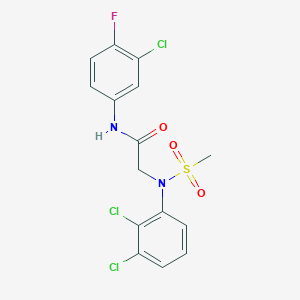
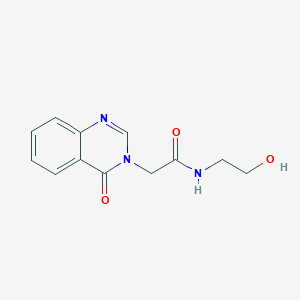
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
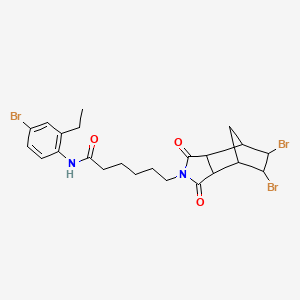
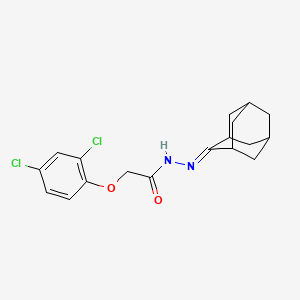
![2-(Biphenyl-4-yl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12463037.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
